molecular formula C11H11ClN2O2 B13992206 4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde CAS No. 73355-49-4

4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde

Cat. No.: B13992206
CAS No.: 73355-49-4
M. Wt: 238.67 g/mol
InChI Key: UNCGVPZOTPGQTA-UHFFFAOYSA-N
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Description

4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The specific substituents, such as the amino, chloro, methoxy, and methyl groups, are introduced through subsequent reactions, including halogenation, methylation, and formylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carboxylic acid.

    Reduction: 4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-chloro-5-methoxy-1H-indole-3-carbaldehyde: Lacks the methyl group at the 6-position.

    4-amino-5-methoxy-6-methyl-1H-indole-3-carbaldehyde: Lacks the chloro group at the 2-position.

    2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde: Lacks the amino group at the 4-position.

Uniqueness

4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

73355-49-4

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H11ClN2O2/c1-5-3-7-8(9(13)10(5)16-2)6(4-15)11(12)14-7/h3-4,14H,13H2,1-2H3

InChI Key

UNCGVPZOTPGQTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2)Cl)C=O)C(=C1OC)N

Origin of Product

United States

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